Sipoglitazar

Catalog No.
S543233
CAS No.
342026-92-0
M.F
C25H25N3O4S
M. Wt
463.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sipoglitazar

CAS Number

342026-92-0

Product Name

Sipoglitazar

IUPAC Name

3-[3-ethoxy-1-[[4-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl]methyl]pyrazol-4-yl]propanoic acid

Molecular Formula

C25H25N3O4S

Molecular Weight

463.6 g/mol

InChI

InChI=1S/C25H25N3O4S/c1-2-31-24-20(10-13-23(29)30)15-28(27-24)14-18-8-11-22(12-9-18)32-16-21-17-33-25(26-21)19-6-4-3-5-7-19/h3-9,11-12,15,17H,2,10,13-14,16H2,1H3,(H,29,30)

InChI Key

SRFCAWATPLCLMG-UHFFFAOYSA-N

SMILES

CCOC1=NN(C=C1CCC(=O)O)CC2=CC=C(C=C2)OCC3=CSC(=N3)C4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

3-(3-ethoxy-1-((4-((2-phenyl-1,3-thiazol-4-yl)methoxy)phenyl)methyl)pyrazol-4-yl)propanoic acid, sipoglitazar

Canonical SMILES

CCOC1=NN(C=C1CCC(=O)O)CC2=CC=C(C=C2)OCC3=CSC(=N3)C4=CC=CC=C4

Description

The exact mass of the compound Sipoglitazar is 463.1566 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Effects on Blood Sugar Control

    Sipoglitazar was hypothesized to work by activating PPARs, which could potentially improve insulin sensitivity and lower blood sugar levels. Studies in animal models showed promise, but human trials were required to confirm these effects [].

  • Metabolism and Drug Interactions

    Research also investigated how the body metabolizes Sipoglitazar. This is important for understanding how the drug interacts with other medications and how long it stays in the body [].

Sipoglitazar, also known as Saroglitazar, is a novel compound classified as a dual agonist of the peroxisome proliferator-activated receptors (PPAR) alpha and gamma. It is primarily employed in the treatment of metabolic disorders such as type 2 diabetes mellitus and dyslipidemia. The compound is notable for its ability to simultaneously regulate glucose and lipid metabolism, making it a unique therapeutic option in managing conditions associated with insulin resistance and lipid abnormalities. Sipoglitazar is particularly effective in reducing triglyceride levels and improving insulin sensitivity, which are critical factors in the management of diabetic dyslipidemia and non-alcoholic fatty liver disease (NAFLD) .

Sipoglitazar's potential therapeutic effect stemmed from its ability to activate PPARs. PPARs function as transcription factors, regulating the expression of genes involved in metabolism []. By activating PPARγ, Sipoglitazar could have improved insulin sensitivity in fat and muscle tissues []. PPARα and PPARδ activation could have further contributed by regulating blood lipid levels and promoting fatty acid oxidation [].

Typical of organic compounds, particularly those involving phenylpyrroles. Its structure allows it to participate in reactions that involve the functional groups present, such as esterification and oxidation. The compound's chemical formula is C25H29NO4S, indicating the presence of multiple functional groups that can engage in these reactions .

The biological activity of Sipoglitazar is primarily mediated through its action as a dual PPAR agonist. By activating PPAR alpha, it enhances fatty acid oxidation and reduces triglyceride levels in the liver. Activation of PPAR gamma improves insulin sensitivity, contributing to better glycemic control. Clinical studies have demonstrated that Sipoglitazar significantly lowers fasting plasma glucose and hemoglobin A1c levels in patients with type 2 diabetes, while also favorably modifying lipid profiles by decreasing low-density lipoprotein cholesterol and increasing high-density lipoprotein cholesterol .

Sipoglitazar can be synthesized through a multi-step process involving the construction of its complex phenylpyrrole structure. The synthesis typically begins with the formation of the pyrrole ring followed by the introduction of various substituents to achieve the desired pharmacological properties. Specific methods may include coupling reactions, alkylation, and esterification to form the final product .

Sipoglitazar is primarily used for:

  • Type 2 Diabetes Mellitus: It helps manage blood glucose levels effectively.
  • Dyslipidemia: It addresses lipid abnormalities associated with diabetes.
  • Non-Alcoholic Fatty Liver Disease: Clinical trials have shown efficacy in improving liver function markers in patients with NAFLD .
  • Insulin Resistance: Its dual action on PPAR receptors makes it suitable for conditions characterized by insulin resistance .

Interaction studies involving Sipoglitazar have focused on its effects when combined with other antidiabetic medications and lipid-lowering agents. Research indicates that it can be safely administered alongside statins without significant adverse interactions, although monitoring for potential increases in serum creatinine levels is advised due to observed mild elevations during treatment .

Sipoglitazar belongs to a class of compounds known as glitazars, which are PPAR agonists. Other similar compounds include:

Compound NamePPAR ActivityUnique Features
TesaglitazarDual AgonistWithdrawn due to adverse effects related to PPAR gamma activity
MuraglitazarDual AgonistDevelopment halted due to safety concerns
AleglitazarDual AgonistFocused on metabolic syndrome but faced similar issues
RosiglitazonePPAR gamma AgonistPrimarily used for diabetes but linked to cardiovascular risks
PioglitazonePPAR gamma AgonistEffective for diabetes but associated with weight gain

Sipoglitazar stands out due to its predominant action on PPAR alpha, which minimizes side effects commonly associated with stronger PPAR gamma activity seen in other glitazars .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

463.15657746 g/mol

Monoisotopic Mass

463.15657746 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

40O898CJZB

Pharmacology

Sipoglitazar is a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist, with hypoglycemic activity.

Wikipedia

Sipoglitazar

Dates

Modify: 2023-08-15
1: Stringer F, DeJongh J, Scott G, Danhof M. A model-based approach to analyze the influence of UGT2B15 polymorphism driven pharmacokinetic differences on the pharmacodynamic response of the PPAR agonist sipoglitazar. J Clin Pharmacol. 2014 Apr;54(4):453-61. doi: 10.1002/jcph.227. PubMed PMID: 24214217.
2: Nishihara M, Hiura Y, Kawaguchi N, Takahashi J, Asahi S. UDP-glucuronosyltransferase 2B15 (UGT2B15) is the major enzyme responsible for sipoglitazar glucuronidation in humans: retrospective identification of the UGT isoform by in vitro analysis and the effect of UGT2B15*2 mutation. Drug Metab Pharmacokinet. 2013;28(6):475-84. PubMed PMID: 23648677.
3: Stringer F, Ploeger BA, DeJongh J, Scott G, Urquhart R, Karim A, Danhof M. Evaluation of the impact of UGT polymorphism on the pharmacokinetics and pharmacodynamics of the novel PPAR agonist sipoglitazar. J Clin Pharmacol. 2013 Mar;53(3):256-63. doi: 10.1177/0091270012447121. PubMed PMID: 23444281.
4: Stringer F, Scott G, Valbuena M, Kinley J, Nishihara M, Urquhart R. The effect of genetic polymorphisms in UGT2B15 on the pharmacokinetic profile of sipoglitazar, a novel anti-diabetic agent. Eur J Clin Pharmacol. 2013 Mar;69(3):423-30. doi: 10.1007/s00228-012-1382-7. PubMed PMID: 22960998.
5: Nishihara M, Sudo M, Kamiguchi H, Kawaguchi N, Maeshiba Y, Kiyota Y, Takahashi J, Tagawa Y, Kondo T, Asahi S. Metabolic fate of sipoglitazar, a novel oral PPAR agonist with activities for PPAR-γ, -α and -δ, in rats and monkeys and comparison with humans in vitro. Drug Metab Pharmacokinet. 2012;27(2):223-31. PubMed PMID: 22123126.
6: Nishihara M, Sudo M, Kawaguchi N, Takahashi J, Kiyota Y, Kondo T, Asahi S. An unusual metabolic pathway of sipoglitazar, a novel antidiabetic agent: cytochrome P450-catalyzed oxidation of sipoglitazar acyl glucuronide. Drug Metab Dispos. 2012 Feb;40(2):249-58. doi: 10.1124/dmd.111.040105. PubMed PMID: 22028317.

Explore Compound Types